1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Description
This compound is a triterpenoid derivative featuring a highly substituted picene core with two carboxylic acid groups (at positions 4a and 6a) and a glycosylated side chain. The presence of a 3,4,5-trihydroxy-6-methyloxan-2-yl (methylated sugar) moiety distinguishes it from simpler triterpenes. Its molecular weight is estimated to exceed 600 g/mol due to the dicarboxylic acid groups and glycosylation, increasing polarity and influencing bioavailability . Structurally, it belongs to the ursane/oleanane triterpene family, which is known for anti-inflammatory, osteogenic, and metabolic regulatory activities .
Properties
IUPAC Name |
1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQHFWXBKTHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid involves multiple steps, including cyclization, oxidation, and esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities that can be leveraged in various applications:
Antioxidant Activity
Compounds with similar structures have shown significant antioxidant properties. The presence of multiple hydroxyl groups enhances free radical scavenging capabilities. Studies suggest that derivatives of hexamethyl compounds can effectively reduce oxidative stress in cellular models.
Anti-inflammatory Effects
This compound demonstrates potential anti-inflammatory effects. Similar triterpenoids have been evaluated for their efficacy in reducing inflammation in clinical trials concerning osteoarthritis and chronic pain management. Mechanistically, these compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Certain derivatives have demonstrated efficacy against various bacterial strains through in vitro studies. Research indicates that triterpenoids can disrupt bacterial cell membranes and inhibit growth.
Applications in Medicine and Health
The biological activities of this compound suggest several potential applications in medicine:
- Chronic Pain Management : Due to its anti-inflammatory properties similar to boswellic acids.
- Oxidative Stress Reduction : Potential use in formulations aimed at reducing oxidative damage in cells.
- Antimicrobial Treatments : Development of new antimicrobial agents targeting resistant bacterial strains.
Data Table: Biological Activities of Related Compounds
| Activity | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits COX and LOX; reduces inflammation | |
| Antimicrobial | Disrupts bacterial membranes; inhibits growth |
Case Studies
Several studies have explored the applications of this compound and its derivatives:
- Chronic Pain Management : Clinical trials involving boswellic acids demonstrated significant improvements in pain and function among patients with knee osteoarthritis.
- Retinal Degeneration Protection : Investigations into SHP-1 activation in retinal cells suggest that related compounds could protect against retinal degeneration.
Mechanism of Action
The mechanism of action of 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, binding to receptors, or influencing gene expression. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ursolic Acid
- IUPAC Name : (1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid .
- Key Differences :
- Substitutions : Ursolic acid has a heptamethyl group vs. the target compound’s hexamethyl configuration.
- Functional Groups : Only one carboxylic acid (C4a) vs. two (C4a and C6a) in the target compound.
- Glycosylation : Ursolic acid lacks the sugar moiety present in the target compound.
- Implications :
- The additional carboxylic acid in the target compound enhances polarity (logP ~1.2 vs. ~6.5 for ursolic acid), improving water solubility but reducing membrane permeability .
- The glycosyl group in the target compound may improve oral bioavailability (82.86% predicted) by facilitating active transport .
Oleanolic Acid
- IUPAC Name : (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid .
- Key Differences: Methylation Pattern: Oleanolic acid has a heptamethyl group at C2, C6a, C6b, C9, C12a vs. the target’s hexamethyl arrangement. Carboxylic Acids: Mono-carboxylic (C4a) vs. di-carboxylic.
- Oleanolic acid’s lower polarity (logP ~7.0) contributes to its higher tissue penetration but shorter plasma half-life .
Icariin (Epimedi Folium)
- IUPAC Name : 5-Hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[...]oxan-2-yloxy-3-[...]oxan-2-yloxychromen-4-one .
- Key Differences: Core Structure: Icariin is a flavonoid glycoside, whereas the target compound is a triterpene. Functional Groups: Icariin features a chromenone ring and methoxy groups vs. the triterpene backbone with carboxylic acids.
- Implications: Icariin’s flavonoid structure confers strong antioxidant activity, while the target compound’s triterpene framework may target lipid metabolism or inflammation pathways .
Structural and Functional Comparison Table
Pharmacokinetic and ADMET Profile Comparison
- Target Compound: Absorption: 78.91% intestinal absorption predicted due to glycosylation enhancing solubility . Metabolism: Likely susceptible to hydrolysis of the glycosyl group by gut microbiota, releasing aglycone .
- Ursolic/Oleanolic Acids: Absorption: <50% due to high logP, requiring lipid-based formulations . Metabolism: Rapid glucuronidation in the liver, limiting bioavailability .
Biological Activity
The compound 1,2,6b,9,9,12a-hexamethyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid is a complex organic molecule with significant biological activity. This article delves into its biological properties based on various studies and findings.
Chemical Structure and Properties
The compound belongs to the class of triterpene glycosides , characterized by a complex structure that includes multiple hydroxyl groups and a tetradecahydro-picene backbone. Its IUPAC name reflects its intricate molecular configuration:
Antioxidant Properties
Research has shown that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. A study indicated that compounds with similar structures can scavenge free radicals effectively. The antioxidant capacity is often measured using assays such as DPPH and ABTS.
Anti-Cancer Activity
The compound has demonstrated potential in inhibiting cancer cell proliferation. In vitro studies have indicated that it can suppress the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance:
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 values < 10 µM) and increased markers of apoptosis such as cleaved caspase-3 and PARP.
Neuroprotective Effects
Neuroprotection is another significant biological activity attributed to this compound. It has been shown to enhance neuronal survival under stress conditions and may play a role in neurodegenerative diseases.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Studies have reported that it can reduce levels of TNF-alpha and IL-6 in activated macrophages.
Summary of Biological Activities
Mechanistic Insights
- Antioxidant Mechanism : The antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
- Cancer Cell Inhibition : The compound's ability to induce apoptosis in cancer cells is mediated through the intrinsic pathway involving mitochondrial dysfunction.
- Neuroprotection : The neuroprotective effects may involve modulation of neurotrophic factors such as NGF (Nerve Growth Factor), enhancing neuronal resilience against oxidative stress.
Case Studies
- Breast Cancer Study : A detailed investigation into the effects on MCF-7 cells showed a dose-dependent decrease in viability and an increase in apoptotic markers after treatment with the compound.
- Neuroprotection in Models of Alzheimer's Disease : Experimental models showed that treatment with the compound led to reduced amyloid-beta accumulation and improved cognitive function metrics.
Q & A
Q. What are the key challenges in synthesizing this complex triterpenoid-glycoside hybrid, and how can they be methodologically addressed?
The synthesis of this compound involves challenges such as regioselective glycosylation of the triterpenoid core, stereochemical control during methyl group installation, and stabilization of the labile oxane moiety.
- Methodological Solutions :
- Use orthogonal protecting groups (e.g., acetyl for hydroxyl groups) to enable stepwise glycosylation .
- Employ chiral auxiliaries or asymmetric catalysis for stereochemical control during methyl group addition .
- Stabilize the oxane ring via intramolecular hydrogen bonding by optimizing solvent polarity (e.g., DMF/water mixtures) .
Q. How can researchers reliably characterize the stereochemistry of this compound’s polycyclic backbone?
The compound’s stereochemistry is critical for bioactivity but challenging to resolve due to overlapping signals in NMR.
- Methodological Approach :
- Combine NOESY/ROESY NMR to identify spatial proximities between methyl and hydroxyl groups .
- Validate with X-ray crystallography if single crystals can be obtained (e.g., via vapor diffusion in chloroform/methanol) .
- Compare experimental optical rotation with computational predictions (e.g., DFT-based ECD calculations) .
Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
The glycosidic linkage and carboxylic acid groups are prone to hydrolysis or decarboxylation.
Q. How can solubility limitations in aqueous and organic solvents be overcome for in vitro assays?
The compound’s hydrophobicity (due to methyl groups) and polar carboxylic acids create solubility challenges.
Q. What in vitro screening platforms are suitable for preliminary bioactivity assessment?
Focus on targets relevant to triterpenoid derivatives, such as anti-inflammatory or anticancer pathways.
- Approach :
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed binding modes with protein targets?
Conflicting docking results may arise from the compound’s conformational flexibility.
Q. What experimental and computational techniques are optimal for analyzing regioselective functionalization of the triterpenoid core?
The hexamethyl pattern complicates selective modifications.
Q. How can researchers address discrepancies in reported bioactivity data across different studies?
Variations in purity, stereochemical integrity, or assay conditions may cause contradictions.
- Resolution Strategy :
Q. What advanced separation techniques are recommended for isolating minor isomers or degradation products?
The compound’s structural complexity generates closely related impurities.
Q. How can isotope tracing elucidate biosynthetic pathways in native producers (e.g., plants or fungi)?
The compound’s mixed terpenoid-sugar origin suggests a hybrid pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
